3-methyl-5-[1-(1-methyl-1H-pyrazole-5-carbonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole
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Overview
Description
3-methyl-5-[1-(1-methyl-1H-pyrazole-5-carbonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole is a complex heterocyclic compound that features a pyrazole, pyrrolidine, and oxadiazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-[1-(1-methyl-1H-pyrazole-5-carbonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole typically involves multi-step reactions starting from commercially available precursorsThe pyrrolidine ring is then introduced through a series of substitution reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-methyl-5-[1-(1-methyl-1H-pyrazole-5-carbonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as alkyl, aryl, or halogen substituents .
Scientific Research Applications
3-methyl-5-[1-(1-methyl-1H-pyrazole-5-carbonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-methyl-5-[1-(1-methyl-1H-pyrazole-5-carbonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid: Similar in structure but lacks the oxadiazole and pyrrolidine rings.
5-chloro-3-methyl-1-phenyl-1H-pyrazole: Contains a pyrazole ring but differs in the substituents and additional ring systems.
Uniqueness
3-methyl-5-[1-(1-methyl-1H-pyrazole-5-carbonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]-(2-methylpyrazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-12-20-17(25-21-12)15-11-23(18(24)16-8-9-19-22(16)2)10-14(15)13-6-4-3-5-7-13/h3-9,14-15H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTLDNPVISKGRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(CC2C3=CC=CC=C3)C(=O)C4=CC=NN4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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